molecular formula C10H12O4 B14760260 3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane CAS No. 257-31-8

3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane

Cat. No.: B14760260
CAS No.: 257-31-8
M. Wt: 196.20 g/mol
InChI Key: BJRQLPHXUXSNQV-UHFFFAOYSA-N
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Description

3,6,10,14-Tetraoxapentacyclo[7500~2,8~0~4,12~0~5,11~]tetradecane is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the pentacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of pentacyclic structures and their reactivity.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane involves its interaction with molecular targets through its unique structure. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pentacyclo[7.5.0.0~2,8~.0~3,13~.0~5,10~]tetradecane: Another pentacyclic compound with a slightly different structure.

    2,4,9,11-tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane-7,14-dione: A derivative with additional functional groups.

Uniqueness

3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane is unique due to its specific arrangement of atoms and the presence of multiple oxygen atoms within its structure. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

257-31-8

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3,6,10,14-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane

InChI

InChI=1S/C10H12O4/c1-3-5-10-6(3)14-8-4(2-12-10)7(13-5)9(8)11-1/h3-10H,1-2H2

InChI Key

BJRQLPHXUXSNQV-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C4C2OC5C(CO4)C(C5O1)O3

Origin of Product

United States

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